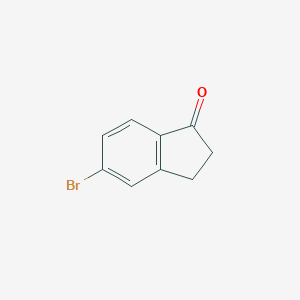

5-Bromo-1-indanone

説明

Building Block for Pharmaceutical Agents

5-Bromo-1-indanone is a key starting material in the synthesis of various pharmaceutical agents. chemimpex.comchemimpex.comchemicalbook.in Its utility lies in its ability to be readily converted into more complex molecules with desired therapeutic properties.

The indanone core is a structural feature of several known anti-inflammatory drugs. ajrconline.orgwho.int Research has indicated that derivatives of indanone can exhibit significant anti-inflammatory activities. researchgate.net this compound serves as an important intermediate in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). For instance, thiosemicarbazone and thiazolylhydrazone derivatives of 1-indanone (B140024) have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing potent activity. who.int The synthesis of these derivatives often starts from a 1-indanone core, for which this compound can be a precursor.

| Derivative Class | Example Compound | Reported Activity | Reference |

| Thiazolylhydrazones | Compound 1 (a thiazolylhydrazone of 1-indanone) | Potent anti-inflammatory action with an IC50 value of 5.1±1.9µM, stronger than standard ibuprofen. | who.int |

| Indanone Derivatives | Various | Modulation of inflammatory pathways. |

Indanone derivatives have also been explored for their potential as analgesic agents. ajrconline.orgresearchgate.net The structural framework provided by this compound is valuable for creating compounds that can modulate pain pathways. While specific examples of analgesic drugs directly synthesized from this compound are not extensively detailed in the provided search results, the general application of indanone derivatives in this therapeutic area is well-established. chemimpex.comchemimpex.comresearchgate.net

Scaffold in Drug Design for Neurological Disorders

The indanone scaffold is a key component of several drugs and clinical candidates for neurological disorders. researchgate.net

A significant application of the indanone scaffold is in the development of treatments for Alzheimer's disease. researchgate.netresearchgate.net The well-known acetylcholinesterase (AChE) inhibitor, Donepezil, features an indanone moiety, highlighting the importance of this chemical structure in designing anti-Alzheimer's agents. researchgate.netresearchgate.net this compound serves as a valuable starting material for creating new derivatives with potential efficacy against this neurodegenerative disease. researchgate.net Research has focused on synthesizing novel 5-substituted indanone derivatives via reactions like the Suzuki-Miyaura cross-coupling, using this compound as the precursor. researchgate.net These new compounds are being investigated for their potential to act as multi-functional drugs for Alzheimer's treatment. researchgate.net

| Compound Type | Synthetic Approach | Potential Application | Reference |

| 5-Substituted Indanones | Suzuki-Miyaura cross-coupling of this compound with various boronic acids. | Development of new drug candidates for Alzheimer's disease. | researchgate.net |

| Arylidene Indanones | Derived from 1-indanone core. | Inhibition of cholinesterases for Alzheimer's treatment. | rsc.org |

| Indanone Hybrids | Combining indanone fragments with other active molecules. | Dual inhibitors of acetylcholinesterase (AChE) and other targets in Alzheimer's pathology. | rsc.orgheraldopenaccess.us |

Precursor for Agrochemicals

Beyond pharmaceuticals, this compound is a precursor for the synthesis of agrochemicals. ontosight.aichemimpex.comontosight.ai Its derivatives have been investigated for use as fungicides, herbicides, and insecticides. ontosight.airesearchgate.netbeilstein-journals.org For instance, brominated aromatic butenolides synthesized from this compound have demonstrated excellent antifungal activities against various plant pathogens. ontosight.ai

| Agrochemical Type | Example Derivatives | Target Pathogens/Pests | Reference |

| Fungicides | Brominated aromatic butenolides, Benzyl (B1604629) propiolates | Colletotrichum gloeosporioides, Botrytis cinerea, Fusarium solani, Fusarium graminearum | ontosight.ai |

| General Agrochemicals | Various indanone derivatives | Not specified | ontosight.aichemimpex.comcymitquimica.com |

Synthesis of Biologically Active Scaffolds (e.g., Indenoquinoline Amines, Isatin (B1672199) Derivatives)

This compound is instrumental in constructing more complex heterocyclic systems with significant biological activities. chemimpex.comresearchgate.net

Indenoquinoline Amines: The indanone moiety of this compound is a key structural element for synthesizing indenoquinolines. researchgate.net Indeno[1,2-b]quinoline derivatives have been investigated for their potential as anticancer agents. Molecular docking studies have shown that mono bromo substituted indeno[1,2-b]quinoline amines can interact with key proteins involved in cancer pathways. researchgate.net

Isatin Derivatives: Isatin (1H-indole-2,3-dione) and its derivatives are another important class of biologically active compounds. While the direct synthesis of isatin from this compound is not a common pathway, 5-bromo-isatin itself is a valuable precursor for creating new heterocyclic systems with potential therapeutic applications, including antimicrobial and anticancer agents. uobaghdad.edu.iqresearchgate.netnih.govimist.ma The synthesis of various isatin derivatives often involves condensation reactions with other molecules to build complex scaffolds. nih.gov

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSONICAHAPRCMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334432 | |

| Record name | 5-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34598-49-7 | |

| Record name | 5-Bromo-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-indanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Resolution Methods E.g., D Mandelic Acid for S 5 Bromo 1 Aminoindane

The conversion of 5-bromo-1-indanone to 5-bromo-1-aminoindane introduces a chiral center at the C1 position, resulting in a racemic mixture of (R)- and (S)-enantiomers. The separation of these enantiomers is crucial for applications where stereochemistry is important. Classical resolution using a chiral resolving agent is a common method to achieve this separation.

D-Mandelic acid is an effective chiral resolving agent for obtaining S-5-bromo-1-aminoindane. google.com The process involves the reaction of racemic 5-bromo-1-aminoindane with D-mandelic acid to form diastereomeric salts. These salts, the D-mandelate of S-5-bromo-1-aminoindane and the D-mandelate of R-5-bromo-1-aminoindane, exhibit different solubilities in a given solvent, which allows for their separation by fractional crystallization. google.com

In a typical procedure, racemic 5-bromo-1-aminoindane is treated with D-mandelic acid in a solvent such as methanol. google.com The D-mandelate of S-5-bromo-1-aminoindane is less soluble and precipitates out of the solution upon cooling. google.com This salt can then be isolated by filtration. Subsequent purification by recrystallization enhances the diastereomeric purity. google.com Finally, treatment of the purified diastereomeric salt with a base, like an ammonia (B1221849) solution, neutralizes the mandelic acid and liberates the free S-5-bromo-1-aminoindane with a high enantiomeric excess (ee), often greater than 99%. google.com The D-mandelic acid can be recovered from the mother liquor for reuse, making the process more economical. google.com

A research study outlines a specific example of this resolution:

| Reactants | Molar Ratio (Amine:Acid) | Solvent | Key Steps | Product | Yield | Enantiomeric Excess (ee) |

| 5-Bromo-1-aminoindane, D-Mandelic acid | 1:1.5 | Methanol | 1. Reaction at reflux2. Cooling and precipitation3. Suction filtration4. Recrystallization5. Alkalization (pH 12)6. Extraction | S-5-Bromo-1-aminoindane | 38.4% (overall) | >99% |

Data sourced from a patent describing the preparation method. google.com

This resolution method provides an efficient and scalable route to optically pure S-5-bromo-1-aminoindane, a key building block in the synthesis of various chiral molecules.

Chemical Reactivity and Derivatization of 5 Bromo 1 Indanone

Reactions Involving the Carbonyl Group

The carbonyl group in 5-Bromo-1-indanone is electrophilic in nature, making it susceptible to attack by various nucleophiles. cymitquimica.com This reactivity is fundamental to many of its synthetic applications.

Nucleophilic Additions

The carbonyl carbon of this compound can undergo nucleophilic addition reactions with a variety of reagents. These reactions are often the first step in the construction of more complex molecular frameworks. For instance, the reaction with organometallic reagents like Grignard reagents or organolithium compounds can introduce new carbon-carbon bonds at the carbonyl position, leading to the formation of tertiary alcohols. These alcohols can then be further manipulated to create a diverse set of substituted indane derivatives.

Another important class of nucleophilic additions involves the use of reducing agents. The reduction of the carbonyl group in this compound to a hydroxyl group can be achieved using various hydride reagents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This transformation yields 5-bromo-1-indanol, a precursor for further synthetic modifications.

Formation of Oximes (e.g., this compound Oxime)

A significant reaction involving the carbonyl group of this compound is its condensation with hydroxylamine (B1172632) to form this compound oxime. google.com This reaction is typically carried out in an alcohol solvent in the presence of a base. google.com

In a typical procedure, this compound is reacted with hydroxylamine sulfate (B86663) in methanol, with the pH adjusted to between 6.0 and 7.0 using a sodium hydroxide (B78521) solution. google.com The reaction mixture is heated under reflux for a couple of hours. google.com After cooling, the addition of water precipitates the product, this compound oxime, which can be collected by filtration. google.com One documented synthesis reported a yield of 93.8% for this conversion. google.com The resulting oxime is a crucial intermediate for the synthesis of 5-bromo-1-aminoindane, a compound with applications in pharmaceutical development. google.com

Reactions at the Bromine Substituent

The bromine atom at the 5-position of the indanone ring provides a reactive handle for introducing a wide variety of substituents onto the aromatic portion of the molecule. cymitquimica.com This is most commonly achieved through cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an ideal substrate for such transformations.

Among the various cross-coupling methods, the Palladium-catalyzed Suzuki-Miyaura reaction is a prominently used technique for modifying this compound. researchgate.netresearcher.life This reaction involves the coupling of the aryl bromide (this compound) with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields. researchgate.net

The Suzuki-Miyaura reaction has been effectively employed to synthesize a variety of 5-substituted indanone derivatives from this compound. researchgate.net In one study, this compound was successfully coupled with several different arylboronic acids to generate novel 5-aryl-1-indanone compounds. researchgate.netresearchgate.net

The general procedure involves reacting this compound with a slight excess of the desired boronic acid in a suitable solvent, such as toluene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a base, commonly an aqueous solution of potassium carbonate. researchgate.net The reactions are typically heated to ensure completion.

The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and various boronic acids, as reported in a study by Ökten et al. researchgate.netresearchgate.net The reactions were reported to produce the corresponding 5-substituted indanone derivatives in excellent yields, ranging from 91-97%. researchgate.net

| Boronic Acid Partner | Resulting 5-Substituted Indanone | Yield (%) |

| Phenylboronic acid | 5-Phenyl-1-indanone | 91-97 |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 91-97 |

| 4-Ethylphenylboronic acid | 5-(4-Ethylphenyl)-1-indanone | 91-97 |

| 4-(Methylthio)phenylboronic acid | 5-(4-(Methylthio)phenyl)-1-indanone | 91-97 |

The successful synthesis and characterization of these novel 5-substituted indanones highlight the efficiency and versatility of the Suzuki-Miyaura reaction for functionalizing the 1-indanone (B140024) scaffold. researchgate.net These derivatives are of interest for their potential applications in medicinal chemistry, as the 1-indanone core is a feature of various biologically active molecules. researchgate.netresearcher.life

Palladium-Catalyzed Suzuki-Miyaura Reactions

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring of this compound can also undergo nucleophilic substitution, although this typically requires harsh conditions or specific activation methods.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including nucleophilic substitutions. cem.com This technique can significantly reduce reaction times compared to conventional heating. nih.gov For instance, microwave-assisted intramolecular Friedel-Crafts acylation has been used to synthesize 1-indanones in an environmentally friendly manner. nih.govbeilstein-journals.org Similarly, microwave-assisted hydrolysis of benzyl (B1604629) Meldrum's acid derivatives followed by cyclization has yielded halo-1-indanones. nih.govbeilstein-journals.org While specific examples of microwave-assisted nucleophilic substitution on this compound are not extensively detailed in the provided context, the general principles suggest its applicability for reactions with various nucleophiles.

The synthesis of 5-hydroxy-1-indanone (B188539) from this compound is a key transformation. One approach involves the conversion of the bromo group to a hydroxyl group. While direct nucleophilic substitution of the bromine with a hydroxide source can be challenging, alternative multi-step synthetic routes are often employed.

One documented method to produce 5-hydroxy-1-indanone starts from 2,6-dibromophenol, which is reacted with 3-chloropropionyl chloride. The resulting intermediate undergoes a Lewis acid-catalyzed cyclization to form 4,6-dibromo-5-hydroxy-1-indanone, followed by debromination to yield 5-hydroxy-1-indanone. google.com Another route involves the demethylation of 5-methoxy-1-indanone (B147253) using reagents like aluminum trichloride. chemicalbook.com A one-pot method has also been developed starting from anisole (B1667542) and 3-chloropropionyl chloride using a Lewis acid catalyst. google.com

Reactions at the Indanone Ring System

The indanone core itself is reactive and can participate in various transformations, including annulations and ring expansions, to construct more complex fused and spirocyclic frameworks. rsc.org

The 1-indanone scaffold is a versatile substrate for constructing fused ring systems. rsc.org For example, rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones has been used to form benzocycloheptenone skeletons. rsc.orgscispace.com This represents a two-carbon ring expansion. Another approach involves a base-promoted ring expansion of 2-substituted 1-indanones with alkynes to create benzocycloheptene (B12447271) systems. rsc.orgscispace.com

Furthermore, cobalt-catalyzed intramolecular cyclization of alkylated indanones can lead to fused carbocyclic compounds. rsc.org These reactions highlight the utility of the indanone ring system in building molecular complexity. The Cloke-Wilson rearrangement of cyclopropyl (B3062369) ketones derived from indanone provides a pathway to fused furan (B31954) derivatives. rsc.org

Functionalization at Alpha and Beta Positions

The carbon atoms adjacent to the carbonyl group (alpha positions) and the next carbon over (beta position) in this compound are reactive sites for functionalization. The alpha-protons are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

Bromination at the alpha position is a common transformation. For instance, low-temperature bromination of this compound with molecular bromine in methylene (B1212753) chloride can selectively yield 2,2,5-tribromoindanone. yok.gov.tr

Bromination for Polybrominated Indanones (e.g., 2,3,5-Tribromoindanone)

Further bromination of this compound can lead to polybrominated derivatives. The radical bromination of this compound using N-bromosuccinimide (NBS) and a radical initiator, followed by elimination with a base like triethylamine, can produce 2,3,5-tribromoindenone. yok.gov.tr In another example, radical bromination of 5-bromoindanone with NBS in carbon tetrachloride at 77°C yields 3,5-dibromoindene-1-one. jcsp.org.pkresearchgate.net

| Starting Material | Reagents | Product | Yield |

| This compound | Molecular Bromine, Methylene Chloride | 2,2,5-tribromoindanone | 90% yok.gov.tr |

| This compound | NBS, Triethylamine | 2,3,5-tribromoindenone | 58% yok.gov.tr |

| This compound | NBS, Carbon Tetrachloride (77°C) | 3,5-dibromoindene-1-one | Not specified jcsp.org.pkresearchgate.net |

This table shows examples of bromination reactions of this compound to form polybrominated derivatives.

Stereoselective Transformations

The synthesis of single enantiomers or diastereomers of indane derivatives is crucial for their application in pharmaceuticals, as different stereoisomers can have vastly different biological activities. rsc.org

Preparation of Chiral Indane Derivatives

Chiral indane frameworks are valuable scaffolds in drug discovery. rsc.org Various strategies have been developed for the stereoselective synthesis of chiral indane derivatives. For example, the diastereoselective reduction of a ketone precursor can be achieved with high selectivity using specific reagents. The reduction of a ketone intermediate in the synthesis of the potential anti-inflammatory agent PH46A using triisobutylaluminum (B85569) (TiBA) afforded high diastereoselectivity for the desired alcohol. acs.org

Another approach is the use of chiral catalysts or auxiliaries. While not specific to this compound, methods for the enantioselective synthesis of the indanone core have been developed, which could be applied to brominated analogs. nih.gov For instance, organocatalyst-mediated reactions can lead to the formation of spirocyclic indanone scaffolds with a quaternary stereocenter. nih.govrsc.org

This compound: A Focus on Chemical Reactivity and Chiral Resolution

Introduction

This compound is a halogenated derivative of 1-indanone, a bicyclic compound featuring a benzene (B151609) ring fused to a cyclopentanone (B42830) ring. The presence of the bromine atom at the 5-position and the carbonyl group are key to its chemical behavior, making it a valuable intermediate in organic synthesis. researchgate.netmdpi.com This article explores the chemical reactivity and derivatization of this compound, with a specific focus on its role in creating new molecular frameworks and the methods used to resolve its chiral derivatives.

Spectroscopic Characterization of 5 Bromo 1 Indanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR spectroscopy of 5-Bromo-1-indanone provides distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The aromatic protons typically appear in the downfield region of the spectrum, between 7.0 and 8.0 ppm, due to the deshielding effects of the benzene (B151609) ring. researchgate.net The aliphatic protons of the five-membered ring show characteristic triplet signals for the adjacent methylene (B1212753) (CH₂) groups.

In a study involving Suzuki-Miyaura cross-coupling reactions to create new derivatives, the ¹H NMR spectra of the resulting 5-substituted indanones were analyzed. researchgate.net The disappearance of the characteristic signals for the bromo-substituted aromatic ring and the appearance of new proton signals confirmed the successful formation of new carbon-carbon bonds. researchgate.net For example, the introduction of a phenyl group at the 5-position results in a more complex multiplet pattern in the aromatic region of the spectrum. researchgate.net

¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Aliphatic-H (C2) | ~3.1 | Triplet |

| Aliphatic-H (C3) | ~2.7 | Triplet |

Data is generalized from typical indanone spectra and literature descriptions. researchgate.netchemicalbook.com

The ¹³C NMR spectrum of this compound displays distinct resonances for each of the nine carbon atoms in the structure. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically above 200 ppm. researchgate.net The carbon atom bonded to the bromine (C-Br) shows a characteristic chemical shift, while the other aromatic carbons can be distinguished based on their electronic environment.

Research on novel 5-substituted indanones synthesized via Suzuki coupling from this compound utilized ¹³C NMR to confirm the structures. researchgate.net The spectra of the products showed new carbon peaks corresponding to the introduced aryl groups (e.g., phenyl, 4-methoxyphenyl), providing clear evidence of the successful substitution at the C-5 position. researchgate.net

¹³C NMR Data for this compound and a Phenyl Derivative

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| This compound | C=O | ~205 |

| C-Br | ~127 | |

| Aromatic & Aliphatic Carbons | 26 - 155 | |

| 5-Phenyl-1-indanone | C=O | 206.9 |

| Aromatic C (quaternary) | 156.2, 147.8, 144.9, 137.6 | |

| Aromatic CH | 135.9, 128.8, 127.6, 126.7, 125.0, 124.2 | |

| Aliphatic CH₂ | 36.8, 26.1 |

Data for 5-Phenyl-1-indanone sourced from a 2024 study on Suzuki coupling reactions. researchgate.net Data for this compound is representative. chemicalbook.comspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by a distinct molecular ion peak that reflects the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Consequently, the mass spectrum shows two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments. nih.gov For this compound (C₉H₇BrO), these peaks appear at m/z (mass-to-charge ratio) values of 210 and 212. nih.gov

Electron ionization (EI) is a common technique used for this analysis. nist.gov The fragmentation pattern provides further structural information. Key fragment peaks observed in the GC-MS analysis include m/z values of 103, 210, and 212. nih.gov

Key Mass Spectrometry Peaks for this compound

| m/z Value | Relative Intensity | Assignment |

|---|---|---|

| 212 | High | Molecular Ion Peak [M+2]⁺ (with ⁸¹Br) |

| 210 | High | Molecular Ion Peak [M]⁺ (with ⁷⁹Br) |

| 103 | High | Fragment Ion |

Data sourced from the NIST library in the PubChem database. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is dominated by a strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O). thermofisher.comfishersci.ca This peak is typically found in the region of 1700-1720 cm⁻¹. Other significant absorptions include those for aromatic C=C stretching and C-H stretching. The presence of the carbon-bromine (C-Br) bond would also result in a characteristic absorption in the fingerprint region of the spectrum. Commercial specifications for this compound often confirm that its IR spectrum is consistent and authentic. fishersci.ca Data is available from spectra recorded using both KBr pellet and ATR-IR techniques. nih.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Ketone) | ~1710 | Strong, sharp stretch |

| C=C (Aromatic) | ~1600, ~1470 | Medium to weak stretches |

| C-H (Aromatic) | >3000 | Weak to medium stretches |

| C-H (Aliphatic) | <3000 | Medium stretches |

Data is generalized from typical indanone spectra and available spectral data. nih.govchemicalbook.com

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the surveyed literature, detailed studies on its isomers, such as 4-bromo-1-indanone (B57769) and 6-bromo-1-indanone, offer significant insight into the expected structural features. researchgate.net

The analysis of 4-bromo-1-indanone revealed a triclinic crystal system with the space group P-1. researchgate.net Its structure is stabilized by intermolecular interactions, including a notable Br···O contact at a distance of 3.129 Å, which is shorter than the sum of the van der Waals radii (3.37 Å). researchgate.net The C=O bond length was determined to be 1.215 Å, which is very similar to that of the parent 1-indanone (B140024) compound. researchgate.net These findings suggest that this compound would likely exhibit similar planarity of the indanone core and engage in halogen bonding and other non-covalent interactions to form its crystal lattice.

Crystallographic Data for 1-Indanone Isomers

| Compound | Crystal System | Space Group | Key Bond Length (C=O) | Ref. |

|---|---|---|---|---|

| 4-Bromo-1-indanone | Triclinic | P-1 | 1.215 Å | researchgate.net |

| 6-Bromo-1-indanone | Monoclinic | P2₁/c | 1.216 Å | researchgate.net |

| 1-Indanone (parent) | - | - | 1.217 Å | researchgate.net |

Biological Activities of 5 Bromo 1 Indanone Derivatives

Enzyme Inhibition Studies

The modification of the 5-bromo-1-indanone structure has yielded numerous potent and selective enzyme inhibitors. These compounds have been investigated for their ability to modulate the activity of enzymes implicated in a range of diseases, from neurodegenerative disorders to cancer.

Derivatives of 1-indanone (B140024) are recognized for their potential as cholinesterase inhibitors, which are crucial in the management of Alzheimer's disease. beilstein-journals.orggoogle.com The core structure is a key component of the approved drug Donepezil. Research has explored various substitutions on the indanone ring to optimize inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

One study synthesized indanone derivatives with aminopropoxy benzylidene moieties, revealing that compounds with a double bond (C=C linkage) were more potent AChE inhibitors than their saturated counterparts. nih.gov Among these, a meta-substituted derivative with a dimethylamine (B145610) group showed the highest AChE inhibitory potency, while a para-substituted derivative was the most active BChE inhibitor. nih.gov Another study on arylidene indanone derivatives found that substitutions on the arylidene ring significantly influenced activity, with some compounds exhibiting IC50 values in the nanomolar range against AChE. rsc.org For example, compounds synthesized from 5,6-dimethoxy-1-indanone (B192829) showed potent AChE inhibition. beilstein-journals.org

| Compound Derivative Type | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Indanone derivative 26d | AChE | 14.8 nM | beilstein-journals.org |

| Indanone derivative 26i | AChE | 18.6 nM | beilstein-journals.org |

| meta-substituted aminopropoxy benzylidene indanone 5c | AChE | 0.12 μM | nih.gov |

| para-substituted aminopropoxy benzylidene indanone 7b | BChE | 0.04 μM | nih.gov |

| Arylidene indanone derivative 13a | AChE | 14.8 nM | rsc.org |

| Arylidene indanone derivative 13b | AChE | 18.6 nM | rsc.org |

| Arylidene indanone derivative 13c | AChE | 14.8 nM | rsc.org |

The enzyme 17α-hydroxylase-C17,20-lyase (P450 17) is a key enzyme in the biosynthesis of androgens and a target for prostate cancer therapy. This compound has been utilized as a starting material for the synthesis of nonsteroidal inhibitors of this enzyme. sigmaaldrich.comsigmaaldrich.com A series of imidazolyl and triazolyl substituted biphenyl (B1667301) compounds were synthesized, with the imidazol-1-yl derivatives demonstrating strong inhibition of both rat and human P450 17. sigmaaldrich.com Specifically, compounds designated as 5ax, 5ay, and 5bx were identified as the most active, with IC50 values in the low nanomolar range against the human enzyme. sigmaaldrich.com

| Compound Derivative Type | Target Enzyme | IC50 Value (Human) | Reference |

|---|---|---|---|

| Imidazol-1-yl compound 5ax | P450 17 | Potent inhibitor | sigmaaldrich.com |

| Imidazol-1-yl compound 5ay | P450 17 | Potent inhibitor | sigmaaldrich.com |

| Imidazol-1-yl compound 5bx | P450 17 | Potent inhibitor | sigmaaldrich.com |

The enzyme 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) catalyzes the final step in testosterone (B1683101) biosynthesis, making it a target for conditions like prostate cancer. nih.gov Non-steroidal inhibitors based on various scaffolds have been developed. Research has identified that 4-hydroxyphenyl ketones with long alkyl chains can inhibit 17β-HSD3. bioscientifica.com While direct derivatization of this compound for this specific target is less documented in the provided results, the indanone scaffold itself is relevant. For instance, spiro-δ-lactones synthesized from this compound have been evaluated as inhibitors of 17β-HSD enzymes. ingentaconnect.com Additionally, a series of anthranilamide-based small molecules were identified as potent 17β-HSD3 inhibitors, with one compound, BMS-856, showing low nanomolar inhibition of the enzyme's activity. nih.gov

| Compound Derivative Type | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 1-(4-hydroxyphenyl)-nonan-1-one | 17β-HSD3 | IC50 = 2.86 μM | bioscientifica.com |

| Anthranilamide-based inhibitor (BMS-856) | 17β-HSD3 | Low nanomolar inhibition | nih.gov |

Carbonic anhydrases (CAs) are involved in various physiological processes, and their inhibition has therapeutic potential for conditions like epilepsy and cancer. Indane-5-sulfonamide, a derivative of indane, is a known carbonic anhydrase inhibitor. wikipedia.orgnih.gov A series of indanesulfonamides were synthesized and showed potent, nanomolar-level inhibition against several human CA (hCA) isoforms, particularly those associated with neuronal excitation (hCA VII, XII, XIV) and tumors (hCA IX). researchgate.netresearchgate.net For example, some indanesulfonamides exhibited K(I)s in the range of 0.78-10 nM against hCA VII and 0.32-56 nM against hCA XII. researchgate.net The introduction of bulky substituents on the indane-sulfonamide scaffold was found to alter the binding mode within the enzyme's active site while maintaining good inhibitory properties. nih.gov Another study on uracil-appended benzylic amines, some containing a bromo-substituent, identified inhibitors of hCA I and hCA II with Ki values in the nanomolar range. biruni.edu.tr A 4-bromo-2-hydroxybenzylamino derivative was the most effective inhibitor of hCA I in its series. biruni.edu.tr

| Compound Derivative Type | Target Enzyme | Ki Value | Reference |

|---|---|---|---|

| Indanesulfonamides | hCA VII | 0.78 - 10 nM | researchgate.net |

| Indanesulfonamides | hCA XII | 0.32 - 56 nM | researchgate.net |

| 6-amino-5-((4-bromo-2-hydroxybenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | hCA I | 36.10 ± 5.22 nM | biruni.edu.tr |

| 6-amino-5-((2-hydroxy-5-nitrobenzyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | hCA II | 16.33 ± 4.91 nM | biruni.edu.tr |

Anticancer and Cytotoxic Activities

Derivatives of 1-indanone have demonstrated significant potential as anticancer agents. researchgate.net Their cytotoxic effects have been evaluated against a variety of human cancer cell lines, with several classes of derivatives showing promising activity.

Notably, thiazolyl hydrazone derivatives of 1-indanone have been investigated for their antineoplastic activity against colon cancer cell lines. nih.govfrontiersin.orgstjohns.eduresearchgate.net A series of these compounds showed potent anticancer activity, with four compounds having IC50 values ranging from 0.41 to 6.85 μM. nih.govfrontiersin.orgstjohns.eduresearchgate.netnih.gov One compound, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), was found to be more effective than the standard chemotherapy drug irinotecan (B1672180) against several colon cancer cell lines. nih.govfrontiersin.orgstjohns.edu Arylidene indanone derivatives have also been developed as anticancer agents. researchgate.netsci-hub.se One such derivative, FCX-146, was identified as a potent allosteric inhibitor of the Akt kinase, inhibiting cancer cell proliferation with an IC50 value of 287.3 nM in HL-60 leukemia cells. sci-hub.se Furthermore, gallic acid-based indanone derivatives have shown potent anticancer activity against various human cancer cell lines, including hormone-dependent breast cancer (MCF-7). researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| ITH-6 | HT-29 (Colon) | 0.44 μM | nih.gov |

| ITH-6 | COLO 205 (Colon) | 0.98 μM | nih.gov |

| ITH-6 | KM 12 (Colon) | 0.41 μM | nih.gov |

| FCX-146 | HL-60 (Leukemia) | 287.3 nM | sci-hub.se |

| FPMXY-14 | Caki-1 (Kidney) | 77.5 nM | nih.gov |

| FPMXY-14 | A-498 (Kidney) | 101.40 nM | nih.gov |

A key mechanism through which indanone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Mechanistic studies on the potent thiazolyl hydrazone derivative ITH-6 revealed that it arrests cancer cells in the G2/M phase of the cell cycle and induces apoptosis. nih.govfrontiersin.orgstjohns.edu This process is associated with an increase in reactive oxygen species (ROS) levels and a significant reduction in glutathione (B108866) (GSH), indicating the induction of oxidative stress. frontiersin.orgstjohns.edu Furthermore, ITH-6 was shown to inhibit the expression of anti-apoptotic proteins like NF-κB p65 and Bcl-2. frontiersin.orgstjohns.edu

Arylidene indanone derivatives have also been shown to induce apoptosis. researchgate.netsci-hub.se The compound FCX-146 increased apoptosis in HL-60 cells, which was mediated in part by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of the pro-apoptotic protein Bax and Caspase-3. sci-hub.se Similarly, another arylidene indanone, FPMXY-14, induced both early and late-phase apoptosis in renal cancer cells. nih.gov Studies on gallic acid-based indanone derivatives also confirmed their ability to inhibit the G2/M phase of the cell cycle and induce apoptosis in human breast cancer cells. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, which disrupts the mitotic spindle and triggers apoptosis. researchgate.netnih.gov

Cell Cycle Arrest Mechanisms

A number of studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest. For instance, an indanone-based thiazolyl hydrazone derivative was found to cause a concentration-dependent arrest at the G2/M phase of the cell cycle in KM12, HT-29, and COLO 205 colon cancer cell lines. researchgate.net Similarly, a 5-(2-Carboxyethenyl) isatin (B1672199) derivative, HKL 2-3-15, induced G2/M phase arrest in human gastric cancer MGC-803 cells in both a time- and dose-dependent manner. jocpr.com This arrest of the cell cycle is a critical mechanism for inhibiting the uncontrolled proliferation of cancer cells and can lead to apoptosis, or programmed cell death. jocpr.comresearchgate.net

Anti-angiogenic Properties (e.g., VEGFR-2 Inhibition)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. waocp.orgnih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process. waocp.org Several derivatives of this compound have been investigated for their ability to inhibit angiogenesis, often by targeting VEGFR-2.

One study reported on a series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, with two compounds in particular, 7c and 7d, showing good inhibitory activity against VEGFR-2 with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com Another study on a carbothioamide indole (B1671886) derivative demonstrated significant antiangiogenic activity in a dose-dependent manner in a rat aorta ring assay. pensoft.net Furthermore, a 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide compound exhibited notable anti-angiogenic activity with an IC50 of 15.4 µg/mL in an ex vivo rat aorta model. nih.gov This compound also inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation. nih.govwaocp.org

Broad Antitumor Activities in Cell Line Assays

Derivatives of this compound have exhibited a wide range of antitumor activities against various cancer cell lines. For example, a series of 5-bromo-N-phenyl substituted isatin derivatives showed potential antitumor activities against both HepG2 (liver cancer) and HT-29 (colon cancer) cell lines. jocpr.com In another study, a thiosemicarbazone derivative of 1-indanone demonstrated cytotoxic effects on HCT-116 and SW480 colon cancer cell lines. pensoft.net

Furthermore, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide significantly inhibited the proliferation of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. nih.gov Similarly, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide inhibited the proliferation of A549 cells with an IC50 of 45.5 µg/mL. waocp.orgnih.gov The anticancer activity of these compounds is often linked to the induction of apoptosis. jocpr.comnih.gov

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | Anticancer | 7.17 ± 0.94 µM | mdpi.com |

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | Anticancer | 2.93 ± 0.47 µM | mdpi.com |

| 5-bromo-N-phenyl substituted isatin derivatives | HepG2 (Liver), HT-29 (Colon) | Antitumor | Not specified | jocpr.com |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | Anti-proliferative | 14.4 µg/mL | nih.govwaocp.org |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | Anti-proliferative | 45.5 µg/mL | waocp.orgnih.gov |

| Aryl pyrazole-indanone hybrids (6d, 6e, 6f) | MCF-7 (Breast) | Anticancer | 42.6-53.9 µM | rasayanjournal.co.in |

Antimicrobial and Antiviral Properties

The indanone scaffold is a component of many compounds with antimicrobial and antiviral activities. researchgate.net Derivatives of this compound have been synthesized and evaluated for their potential in combating various pathogens. For instance, a series of aryl pyrazole-indanone hybrids were screened for their antimicrobial properties, with several compounds showing potent activity against S. aureus and moderate activity against E. coli. rasayanjournal.co.in Specifically, compounds with electron-withdrawing groups like chloro and bromo on the 1-indanone moiety were found to enhance antimicrobial activity. rasayanjournal.co.in

In the realm of antiviral research, derivatives of this compound have shown promise. For example, pyridine-indole compounds synthesized from 5-bromo-1H-indole-3-carbaldehyde exhibited in vitro activity against M. tuberculosis H37Rv. nih.gov Other research has indicated that certain 1-indanone derivatives can significantly inhibit the replication of the Hepatitis C virus (HCV).

Anti-inflammatory and Analgesic Properties

This compound serves as an important intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The indanone nucleus itself is an attractive framework for developing such agents. who.int Research has shown that the anti-inflammatory activity of indanone derivatives can be enhanced by the presence of electronegative substituents. ajrconline.org

One study synthesized a series of thiosemicarbazone and thiazolyl hydrazone derivatives of 1-indanone and evaluated their anti-inflammatory activity. who.int Several of these derivatives exhibited varying degrees of anti-inflammatory action, with one compound showing more potent results than the standard drug ibuprofen. who.int

Receptor Binding Studies

Derivatives of this compound have been investigated for their ability to bind to specific biological receptors, which is a crucial aspect of drug development and understanding their mechanism of action. chemimpex.com For example, a series of novel 1-indanone and 1,3-indandione (B147059) derivatives were synthesized and evaluated for their binding affinity to α-synuclein fibrils, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.gov These studies help in the rational design of new compounds with improved binding and potential therapeutic effects. nih.gov Other research has also highlighted the use of this compound derivatives in receptor binding studies to understand biological mechanisms and identify potential therapeutic targets. chemimpex.com

Applications in Medicinal Chemistry and Drug Discovery

Synthesis of Biologically Active Scaffolds (e.g., Indenoquinoline Amines, Isatin (B1672199) Derivatives)

Design and Synthesis of Novel Drug Candidates

The strategic placement of the bromine atom on the 1-indanone (B140024) scaffold makes 5-Bromo-1-indanone a highly valuable precursor in the design of new drug candidates. chemimpex.com This bromine atom can be readily substituted, allowing chemists to construct novel carbon-carbon and carbon-heteroatom bonds, thereby creating libraries of structurally diverse compounds for biological screening.

A prominent synthetic strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is highly effective for creating carbon-carbon bonds. researchgate.net In one study, this compound was reacted with various arylboronic acids to produce a series of 5-substituted indanone derivatives. researchgate.net This method provides a robust route to functionalizing the indanone core, yielding compounds with potential applications in the development of new treatments for cancer and Alzheimer's disease. researchgate.net

Table 1: Synthesis of 5-Substituted Indanones via Suzuki-Miyaura Coupling researchgate.net

| Starting Material | Boronic Acid Used | Resulting 5-Substituted Indanone |

|---|---|---|

| This compound | Phenylboronic acid | 5-Phenyl-1-indanone |

| This compound | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone |

| This compound | 4-Thiomethylphenylboronic acid | 5-(4-Thiomethylphenyl)-1-indanone |

In the field of neurodegenerative diseases, 1-indanone derivatives have been designed as imaging agents and potential therapeutics targeting misfolded protein aggregates, such as α-synuclein fibrils implicated in Parkinson's disease. chemrxiv.orgnih.gov The synthesis of these novel ligands often involves a multi-step process. For example, derivatives have been prepared through an aldol (B89426) condensation reaction between 1-indanone and 5-bromo-2-thiophenecarboxaldehyde. chemrxiv.orgnih.gov The resulting thio-bromo intermediate is then subjected to a Suzuki coupling reaction with various arylboronic esters to generate a diverse set of final compounds. chemrxiv.orgnih.gov This synthetic approach highlights the utility of halogenated intermediates like this compound in building complex molecules tailored for specific biological targets.

The indanone skeleton is also a key component in the synthesis of compounds investigated for antibacterial properties. researchgate.net The design of these agents often involves creating derivatives through reactions like aldol condensation, followed by modifications such as demethylation, to produce a range of molecules for antibacterial screening. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. The 1-indanone scaffold is well-suited for such investigations, as it allows for systematic modifications at various positions.

Recent research on ligands for α-synuclein fibrils has produced detailed SAR data for 1-indanone derivatives. chemrxiv.orgnih.gov These studies revealed that introducing a thiophene (B33073) moiety into the molecular structure and modifying the appended aryl group significantly impacts binding affinity (Kd) and selectivity for α-synuclein over other amyloid proteins like Aβ fibrils. chemrxiv.org Two lead candidates from these studies demonstrated high binding affinity and more than tenfold selectivity for α-synuclein fibrils. nih.gov

Table 2: Binding Affinity of Indanone Derivatives for α-Synuclein Fibrils nih.gov

| Compound | Description | Binding Affinity (Kd) in nM | Selectivity (α-syn vs. Aβ) |

|---|---|---|---|

| Compound 8 | Indanone derivative | 9.0 | >10x |

| Compound 32 | Indanone derivative | 18.8 | >10x |

Furthermore, SAR studies on related scaffolds have emphasized the importance of the conjugated double bond system in ligands designed to bind amyloid fibrils. chemrxiv.orgnih.gov The number and configuration of these bonds play a significant role in determining both binding affinity and selectivity. chemrxiv.orgnih.gov

In the context of antibacterial agents, SAR studies on a series of aurone (B1235358) and indanone derivatives have shown that specific structural features are crucial for their inhibitory activity. researchgate.net Nineteen of the thirty synthesized compounds in one study showed inhibitory effects against at least one bacterial strain, with several compounds demonstrating a minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 62.5 μM. researchgate.net It has also been noted that modifications at the bromine position on related bromo-indandione scaffolds can significantly influence antibacterial potency.

Table 3: Antibacterial Activity of Selected Indanone Derivatives researchgate.net

| Compound ID | Target Bacterium | Minimum Inhibitory Concentration (MIC) in μM | Minimum Bactericidal Concentration (MBC) in μM |

|---|---|---|---|

| B1 | S. aureus | 62.5 | >500 |

| B3 | S. aureus | 62.5 | 250 |

| B4 | S. aureus | 62.5 | 62.5 |

| C6 | S. aureus | 62.5 | 62.5 |

| D1 | S. aureus | 62.5 | 125 |

| D2 | S. aureus | 62.5 | 125 |

For anti-inflammatory applications, research into indanone derivatives has suggested that the nature of the substituent at the 5-position is critical. acs.org One extensive SAR study concluded that a methanesulfonamido group at this position on the indanone system appears to be optimal for in vitro potency against inflammatory targets. acs.org

Applications in Materials Science

Development of Novel Organic Materials

5-Bromo-1-indanone serves as a versatile precursor for the synthesis of more complex organic molecules. Its chemical structure, featuring a reactive ketone group and a bromine-substituted aromatic ring, allows for a variety of chemical transformations. This positions it as a useful intermediate in the construction of novel organic materials where the indanone core can impart specific electronic and photophysical properties.

While the direct incorporation of this compound into polymers and coatings is not widely detailed, the functional groups of the molecule are amenable to polymerization reactions. The bromo group can be used as a handle for cross-coupling reactions to create conjugated polymers, which are of interest for their electronic properties. Silicon-based polymers, for instance, are known for their excellent properties in coating applications, including strong adhesion and high thermal and UV resistance. rsc.org Bio-derived polymers are also being explored for coating applications. rsc.org The indanone moiety itself could be integrated into a polymer backbone to influence properties such as rigidity, thermal stability, and photophysical behavior.

Organic Functional Materials

The development of organic functional materials, particularly organic semiconductors, is a significant area of modern materials science. frontiersin.orgucl.ac.uk The indenofluorene family of compounds, which can be conceptually derived from indanone precursors, has garnered attention for their unique electronic properties and potential applications in organic electronics. researchgate.net The fusion of five- and six-membered rings in these structures leads to extended π-conjugated systems that are essential for charge transport. The synthesis of such complex fused-ring systems often relies on building blocks that can undergo specific cyclization reactions, a role for which functionalized indanones are well-suited.

Applications in Optoelectronic Devices (e.g., OLEDs)

Indanone derivatives are recognized for their potential use in Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs is highly dependent on the molecular structure of the organic materials used in the emissive and charge-transport layers. The design of novel organic molecules that can be synthesized from available precursors is crucial for advancing this technology. While specific examples utilizing this compound are scarce, the general indanone framework is considered a valuable component in the synthesis of materials for optoelectronic applications.

Use as Dyes and Fluorophores

The indanone core is a structural component in some classes of fluorescent molecules and photoswitches. For example, arylpyrrolylidene-indanones have been synthesized and investigated as photoswitches that exhibit fluorescence. rsc.org These molecules can undergo reversible E/Z isomerization under visible light, leading to changes in their fluorescence emission, which is a desirable property for molecular switches and sensors. rsc.org Chalcone-based fluorescent dyes, which can be synthesized from ketones, have also been studied for their photophysical properties and applications in bioimaging. mdpi.com The synthesis of novel dyes with tunable photophysical properties is an active area of research. icrc.ac.irresearchgate.netrsc.org The this compound molecule provides a scaffold that could be chemically modified to produce novel dyes, where the bromine atom allows for the attachment of various other functional groups to tune the absorption and emission characteristics.

Analytical Chemistry Applications

Detection and Quantification Methodologies

A variety of analytical techniques are employed for the detection, identification, and quantification of 5-Bromo-1-indanone. These methods are critical for both process monitoring during synthesis and for final product quality control.

Chromatographic Techniques:

Gas Chromatography (GC): GC is a principal method for assessing the purity of this compound. chemimpex.com Purity levels are often specified as ≥97%, ≥98.0%, or ≥99% as determined by GC analysis. sigmaaldrich.comtcichemicals.comvwr.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of this compound and its derivatives. A study detailing the synthesis of 5-phenyl-1-indanone utilized a reversed-phase HPLC method for monitoring the reaction. akjournals.com The specific conditions for the analysis are detailed in the table below. akjournals.com

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is invaluable for both separating this compound from a mixture and for confirming its identity through its mass spectrum. The National Institute of Standards and Technology (NIST) database contains GC-MS data for this compound, which serves as a reference for its identification. nih.gov

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. The IR spectrum provides confirmation of the compound's structure, with suppliers often stating that the product's IR spectrum conforms to a standard. glentham.comthermofisher.com Fourier-transform infrared (FTIR) spectra are available from various sources, often using techniques like potassium bromide (KBr) pellets or Attenuated Total Reflectance (ATR). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for the structural elucidation of this compound. researchgate.net These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity and structure. researchgate.netspectrabase.comchemicalbook.com A recent study on the synthesis of 5-substituted indanones used ¹H and ¹³C NMR to characterize the final products, comparing the spectra to that of the this compound starting material. researchgate.net

The following table summarizes a specific HPLC method used in the analysis of reactions involving this compound. akjournals.com

| Parameter | Details |

| Instrument | Agilent 1100 series HPLC system |

| Column | Agilent Poroshell 120 EC-C18 (50 x 4.6 mm; 2.7 µm) |

| Mobile Phase | Gradient elution with Methanol and aqueous phosphoric acid |

| Detection | UV-Visible Diode Array Detector at 237 nm |

| Retention Time | 6.64 minutes |

Quality Control and Regulatory Compliance

As a key starting material and intermediate, particularly in the pharmaceutical industry, this compound is subject to rigorous quality control measures and must adhere to relevant regulatory guidelines. allchemlifescience.compharmanoble.com

Quality Control: The quality of this compound is assessed based on several parameters, with purity being the most critical. Manufacturers provide product specifications and Certificates of Analysis (CoA) that detail the results of quality control testing. chemimpex.comsigmaaldrich.comglentham.com

Key quality control parameters include:

Assay/Purity: Typically determined by GC, with common specifications being ≥97%, ≥98.0%, or ≥99.0%. tcichemicals.comscientificlabs.comavantorsciences.com

Appearance: The physical form is generally described as a white to yellow or brown powder or crystalline powder. vwr.comglentham.com

Melting Point: The melting point is a key physical property used for identification and purity assessment, with a typical range of 124-130°C. glentham.comthermofisher.comfishersci.co.uk

Identification: Confirmed by spectroscopic methods such as IR, which should conform to a standard reference spectrum. glentham.com

Water Content: Often determined by Karl Fischer (KF) titration, with limits typically set at ≤0.5%. glentham.com

The table below shows typical specifications found on product data sheets for this compound.

| Parameter | Specification | Analysis Method |

| Purity | ≥98.0% | Gas Chromatography (GC) |

| Appearance | White to Brown powder to crystal | Visual Inspection |

| Melting Point | 124.0 to 129.0 °C | Melting Point Apparatus |

| Identification | To conform to standard | Infrared (IR) Spectroscopy |

| Water Content | ≤ 0.5% | Karl Fischer (KF) Titration |

Regulatory Compliance: Since this compound is an important intermediate in the manufacture of Active Pharmaceutical Ingredients (APIs), its production often follows guidelines such as Current Good Manufacturing Practices (cGMP). allchemlifescience.comkingchem.com This ensures the quality and consistency of the final pharmaceutical product. allchemlifescience.com

Safety and handling information is provided through Safety Data Sheets (SDS) in accordance with global regulations like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). glentham.com this compound is classified with several hazard statements, indicating it can be harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation. nih.govglentham.com This necessitates appropriate handling procedures and personal protective equipment in an industrial setting. sigmaaldrich.com Adherence to these regulations is crucial for the safety of personnel and the environment. kingchem.com

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of 5-bromo-1-indanone, to the active site of a target protein.

Ligand-Protein Interactions and Pharmacokinetics

Molecular docking studies have been instrumental in exploring the potential of this compound derivatives as biologically active agents. These simulations provide insights into the specific interactions between the ligand and the amino acid residues of a protein's active site, which is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. For instance, derivatives of 1-indanone (B140024) are recognized for their wide range of biological activities and serve as valuable scaffolds in drug design. researchgate.netresearchgate.net The introduction of a bromine atom at the 5-position can influence binding affinity and selectivity.

In one study, derivatives of this compound were investigated as potential inhibitors for enzymes like acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I and hCA II), which are relevant targets for various diseases. researchgate.net Molecular docking simulations were performed to understand the binding modes and interaction energies of these compounds with their respective protein targets. researchgate.net Such studies have shown that interactions like T-stacking with aromatic residues, such as Tyr98, can be significant in ligand-protein binding. chemrxiv.org

Furthermore, computational methods are used to predict the pharmacokinetic properties of compounds. For 6-bromo-1-indanone, a related compound, predictions suggest high gastrointestinal absorption and the ability to permeate the blood-brain barrier. ambeed.com These in silico predictions are valuable in the early stages of drug discovery to assess the potential of a compound to reach its target in the body.

Below is a table summarizing the types of ligand-protein interactions that can be studied using molecular docking for this compound derivatives:

| Interaction Type | Description | Potential Interacting Residues |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Carbonyl oxygens, nitrogen-containing heterocycles |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used to investigate various aspects of molecular behavior.

For indanone derivatives, DFT calculations have been utilized to study their conformational stability, vibrational spectra (FT-IR and FT-Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netjocpr.com These calculations help in understanding the charge transfer within the molecule and identifying the most stable conformations. researchgate.netjocpr.com For example, a study on 2-bromo-1-indanol, a related compound, used DFT to show the existence of multiple possible conformations and to analyze the intramolecular hydrogen bonding. researchgate.netjocpr.com

In a study investigating 2-benzylidene-1-indanone (B110557) derivatives, quantum chemical parameters were calculated using the B3LYP method with the 6-31G(d) basis set to evaluate their biological activity. dergipark.org.trdergipark.org.tr The effect of different functional groups on properties like the HOMO-LUMO energy gap, hardness, and softness were examined to understand their influence on the molecule's reactivity and potential as a drug candidate. dergipark.org.trdergipark.org.tr

The following table presents some key parameters that can be obtained from quantum chemical calculations for this compound:

| Parameter | Description | Significance |

| Total Energy | The sum of the kinetic and potential energies of all particles in the molecule. | Used to determine the most stable molecular geometry (conformation). |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of the molecule's chemical reactivity and stability. |

| Mulliken Atomic Charges | A method for estimating the partial atomic charges in a molecule. | Provides insight into the distribution of electron density and reactive sites. |

| Vibrational Frequencies | The frequencies at which the molecule's atoms vibrate. | Can be compared with experimental IR and Raman spectra to confirm the structure. |

Mechanistic Studies of Reactions (e.g., Reaction Pathways, Transition States)

Theoretical studies are also crucial for elucidating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways, the structures of transition states, and the energies of intermediates and products.

For instance, the reaction mechanism of a one-pot synthesis involving a 4-bromo-indanone derivative to form a complex pyridine-fused compound was studied using density functional theory. researchgate.net The geometries of reactants, transition states, intermediates, and products were optimized to investigate the reaction pathways. researchgate.net Such studies are vital for understanding how the reaction proceeds and for optimizing reaction conditions to improve yields and selectivity.

The synthesis of 1-indanones often involves intramolecular Friedel-Crafts reactions. chemicalbook.combeilstein-journals.org Theoretical calculations can model these cyclization reactions, providing insights into the role of catalysts and the electronic effects of substituents on the reaction barrier. For example, the bromination of 1-indanone is known to proceed via a radical chain mechanism, and computational studies can help to understand the stability of the intermediate radicals.

Below is a table outlining the key elements investigated in mechanistic studies of reactions involving this compound:

| Element | Description |

| Reactants | The starting materials of the chemical reaction. |

| Intermediates | Transient species formed during the reaction that are neither reactants nor products. |

| Transition States | The highest energy point along the reaction coordinate, representing the barrier to reaction. |

| Products | The final compounds formed in the chemical reaction. |

| Reaction Pathway | The sequence of elementary steps that lead from reactants to products. |

| Activation Energy | The minimum energy required for a reaction to occur, corresponding to the energy of the transition state relative to the reactants. |

Future Research Directions and Emerging Trends

Green Chemistry Approaches in 5-Bromo-1-indanone Synthesis

Traditional methods for synthesizing 1-indanones often involve Friedel-Crafts reactions or Fries rearrangements, which can suffer from low yields, the use of toxic reagents, and long reaction times. preprints.org In an effort to develop more environmentally friendly processes, researchers are exploring greener synthetic routes.

One promising approach is the use of eco-friendly solvents. For instance, the Nazarov cyclization, a key reaction for forming indanones from chalcones, has been successfully carried out using 4-methyltetrahydropyran (4-MeTHP) as a green solvent. preprints.org This method, while sometimes resulting in lower yields compared to traditional methods, offers a more sustainable process by avoiding hazardous solvents and simplifying the work-up procedure. preprints.org

Other green chemistry principles being applied to indanone synthesis include the use of milder reaction conditions and recyclable catalysts. beilstein-journals.orginnovareacademics.in For example, metal triflates have been used as recoverable and reusable catalysts in the intramolecular cyclization for 1-indanone (B140024) synthesis. beilstein-journals.org Microwave-assisted synthesis has also emerged as an energy-efficient tool, often leading to higher yields in shorter reaction times and under milder conditions. innovareacademics.inresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Indanones

| Feature | Traditional Methods (e.g., Friedel-Crafts) | Green Chemistry Approaches |

| Solvents | Often hazardous (e.g., dichloromethane) | Eco-friendly (e.g., 4-MeTHP, water) |

| Catalysts | Strong acids (e.g., AlCl3, PPA) | Recyclable (e.g., metal triflates), milder reagents |

| Energy | Often requires high temperatures and long reaction times | Microwave-assisted, room temperature reactions |

| Yields | Variable, can be low | Can be high, process optimization is key |

| Work-up | Can be complex and generate significant waste | Simplified, less waste generated |

| Sustainability | Lower | Higher |

Exploration of Novel Biological Targets and Mechanisms

This compound and its derivatives are being investigated for a range of biological activities. chemimpex.comresearchgate.net A key area of interest is their potential as ligands for misfolded protein aggregates, such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease. nih.gov Researchers are designing and synthesizing novel 1-indanone derivatives to achieve high affinity and selectivity for these targets. nih.gov

The structural rigidity of the indanone scaffold is a key feature that can be exploited in drug design. preprints.org For example, by "locking" the conformation of chalcone-like molecules into an indanone ring system, it may be possible to enhance their activity and selectivity for specific biological targets. preprints.org

Derivatives of 1-indanone have shown promise in a variety of therapeutic areas, including:

Anti-inflammatory and analgesic agents chemimpex.com

Anti-cancer agents chemimpex.com

Inhibitors of enzymes and receptor binding chemimpex.com

Ligands for α-synuclein fibrils nih.gov

Advanced Catalytic Systems for Derivatization

The functionalization of the this compound core is crucial for creating diverse molecular libraries for drug discovery and materials science. chemimpex.com Advanced catalytic systems are being developed to achieve highly selective and efficient derivatization.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for modifying the indanone skeleton. researchgate.net For instance, the Pd-catalyzed 5-endo-trig cyclization of allylic alcohols has been used to synthesize 2-substituted-1-indanones. researchgate.net Microwave heating has been shown to significantly improve the yields of these reactions. researchgate.net

Rhodium-catalyzed reactions have also been employed for the ring expansion of 1-indanones, leading to the formation of benzocycloheptenone skeletons. rsc.org Furthermore, palladium-catalyzed asymmetric allenylic alkylation has been developed for the stereoselective construction of complex chiral centers at the 1 and 3 positions of the indanone ring. mdpi.com

Integration into Complex Supramolecular Architectures

The unique structural and electronic properties of this compound make it an attractive building block for the construction of complex supramolecular architectures. researchgate.net These organized molecular assemblies have potential applications in materials science, including the development of novel polymers and coatings. chemimpex.com

The bromo- and carbonyl- groups of this compound can participate in various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which drive the self-assembly process. researchgate.net Researchers are exploring the on-surface synthesis of covalent polymers using bromo-functionalized precursors, where the bromine atoms are cleaved upon heating, leading to the formation of reactive aryl radicals that combine to form extended nanostructures. researchgate.net

The incorporation of indanone units into macrocycles and foldamers is another active area of research. liverpool.ac.uk For example, macrocycles containing stiff-stilbene units derived from indanones have been synthesized to study their mechanochemical properties. liverpool.ac.uk

High-Throughput Screening for New Applications

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) methodologies are being employed. medinadiscovery.com HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific phenotypic effects. medinadiscovery.com

The process typically involves:

Assay Development: Creating robust and miniaturized assays in 96- or 384-well plate formats. medinadiscovery.com

Automated Screening: Using robotic systems for liquid handling and data acquisition to screen large compound libraries. medinadiscovery.com

Hit Identification and Validation: Identifying active compounds ("hits") and confirming their activity through secondary and counter-screens. medinadiscovery.com

By combining the synthesis of diverse indanone libraries with HTS, researchers can efficiently explore the vast chemical space around the this compound scaffold to identify novel leads for drug discovery and other applications. nih.govmedinadiscovery.com For instance, screening of indanoyl-type compounds has been used to identify elicitors of phytoalexins in plants. nih.gov

Q & A

(Basic) What are the common synthetic routes for 5-Bromo-1-indanone, and how can researchers optimize reaction conditions for improved yields?

Answer:

A widely cited synthesis involves a 4-step sequence starting from commercially available this compound (CAS 34598-49-7). Key steps include:

Deprotonative methylation using NaH and MeI to introduce methyl groups.

Rosenmund–von Braun reaction for aromatic nitrilation.

Reductive amination with ammonium acetate and sodium cyanoborohydride.

Optimization Strategies:

- Adjust reaction temperature and stoichiometry for methylation to minimize side products.

- Use anhydrous conditions for nitrilation to enhance selectivity.

- Monitor pH during reductive amination to stabilize intermediates.

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Methylation | NaH, MeI | 85–90 |

| 2 | Nitrilation | CuCN, DMF | 70–75 |

| 3 | Reductive Amination | NH₄OAc, NaBH₃CN | 60–65 |

Critical factors include catalyst purity, solvent choice (e.g., DMF for nitrilation), and inert atmosphere maintenance .

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are the critical parameters to consider?

Answer:

Primary Techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine position) and purity.

- HPLC : Assess purity (>97% by HPLC) using a C18 column and acetonitrile/water mobile phase.

- Melting Point (mp) : Validate identity (reported mp: 126–129°C).

| Method | Parameter | Expected Outcome |

|---|---|---|

| NMR | δ 7.5–8.0 ppm (aromatic protons) | Singlets confirm substituent positions |

| HPLC | Retention time ~5.2 min (gradient elution) | Purity >97% |

| mp | 126–129°C | Matches literature values |

Ensure solvent-free samples for accurate mp determination and deuterated solvents for NMR to avoid signal splitting .

(Advanced) How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:

Contradictions often arise from:

- Solvent effects (e.g., DMSO vs. CDCl₃ in NMR).

- Isomeric impurities (e.g., regioisomers in substitution reactions).

Resolution Strategies: